
Tesofensine citrate
Descripción general
Descripción
Tesofensine citrate is a compound that belongs to the phenyltropane family of drugs. It is a serotonin-noradrenaline-dopamine reuptake inhibitor, which means it inhibits the reabsorption of these neurotransmitters in the brain. This compound was initially developed for the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease but has since been repurposed for the treatment of obesity due to its appetite-suppressing properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tesofensine citrate involves several steps, starting with the preparation of the phenyltropane core structure. The key steps include:
Formation of the Tropane Ring: This involves the cyclization of appropriate precursors to form the tropane ring system.
Introduction of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts alkylation reaction.
Functionalization: The tropane ring is further functionalized to introduce the ethoxymethyl and dichlorophenyl groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product .
Análisis De Reacciones Químicas
Metabolic Reactions
Tesofensine citrate undergoes hepatic metabolism primarily via cytochrome P450 3A4 (CYP3A4) . The major metabolic pathway involves N-dealkylation , producing the active metabolite M1 (desalkyl-tesofensine) .
Key Metabolic Data:
Parameter | Value | Source |
---|---|---|
Primary Enzyme | CYP3A4 | |
Major Metabolite | M1 (NS2360) | |
Half-Life (Parent) | 220 hours | |
Half-Life (M1) | 374 hours | |
Metabolite Activity | ~6% of parent compound |
M1 retains partial pharmacological activity, contributing to the compound’s sustained effects .
Degradation Under Stress Conditions
Stability studies reveal degradation pathways under accelerated storage conditions (40°C/75% RH) :
Degradation Products and Conditions:
Stability Profile in Coated Tablets :
Parameter | Initial | 6 Months (25°C) | 3 Months (40°C) |
---|---|---|---|
Dissolution Rate | 95–100% | 93–98% | 90–95% |
Degradation Products | <0.5% | <1.2% | <2.5% |
Compression Strength | 120–150 N | 110–140 N | 100–130 N |
Degradation products were quantified using HPLC, with no significant changes in appearance or assay values under standard storage .
Synthetic and Functional Group Reactivity
While synthetic routes are proprietary, structural analysis (SMILES: CCOC[C@H]1[C@H]2CC[C@@H](C[C@@H]1C3=CC(Cl)=C(Cl)C=C3)N2C
) highlights reactive sites:
Functional Group Reactivity:
Reagents and Conditions:
-
Oxidation : Potassium permanganate (KMnO₄) under acidic conditions .
-
Reduction : Lithium aluminum hydride (LiAlH₄) for ketone intermediates .
Comparative Reactivity with Analogues
Tesofensine’s dichlorophenyl group enhances electron-withdrawing effects, increasing susceptibility to nucleophilic aromatic substitution compared to non-halogenated analogues .
Pharmacological Correlations
Metabolic and degradation pathways directly impact pharmacokinetics:
Aplicaciones Científicas De Investigación
Pharmacological Mechanism
Tesofensine citrate operates by inhibiting the reuptake of key neurotransmitters:
- Norepinephrine (NE) : Increases energy expenditure and reduces appetite.
- Serotonin (5-HT) : Enhances feelings of satiety.
- Dopamine (DA) : Influences reward pathways associated with food intake.
This mechanism positions tesofensine as a candidate for managing obesity by promoting weight loss and altering eating behaviors .
Weight Loss Efficacy
Clinical trials have demonstrated that this compound can lead to significant weight loss in obese individuals. A notable phase II trial reported:
- Participants : 203 obese patients (BMI 30-40 kg/m²).
- Duration : 24 weeks.
- Results :
These results suggest that tesofensine may produce weight loss nearly double that of existing approved weight-loss medications.
Long-term Effects
In a follow-up study (TIPO-4), patients who initially received tesofensine continued to lose weight over an extended period, indicating its potential for sustained weight management. Participants who had been on a placebo showed significant weight loss after switching to tesofensine treatment .
Safety and Tolerability
The safety profile of tesofensine has been assessed in various studies:
- Common adverse effects include dry mouth, nausea, constipation, and insomnia.
- No significant increases in blood pressure were observed at lower doses, although heart rate increased at higher doses .
Broader Therapeutic Applications
While primarily studied for obesity treatment, there is interest in the potential applications of this compound in other areas:
- Mood Disorders : Due to its action on neurotransmitter systems, there is speculation about its efficacy in treating mood disorders, although this has not been extensively researched.
- Neurological Disorders : Originally developed for Alzheimer's and Parkinson's diseases, further exploration into its neuroprotective properties could be warranted .
Comparative Analysis with Other Weight Loss Agents
Feature | This compound | Other Weight Loss Drugs |
---|---|---|
Mechanism | Triple reuptake inhibitor | Varies (e.g., appetite suppressants) |
Average Weight Loss | Up to 10.6% | Typically 3-5% |
Duration of Efficacy | Long-term potential | Short-term efficacy |
Common Side Effects | Dry mouth, nausea | Varies |
Mecanismo De Acción
Tesofensine citrate exerts its effects by inhibiting the reuptake of serotonin, noradrenaline, and dopamine. This leads to increased levels of these neurotransmitters in the synaptic cleft, enhancing their signaling. The primary molecular targets are the serotonin transporter, norepinephrine transporter, and dopamine transporter. This inhibition results in appetite suppression and increased energy expenditure, contributing to its anti-obesity effects .
Comparación Con Compuestos Similares
Similar Compounds
Semaglutide: A glucagon-like peptide-1 receptor agonist used for weight management.
Tirzepatide: A dual glucose-dependent insulinotropic polypeptide and glucagon-like peptide-1 receptor agonist.
AOD 9604: A peptide fragment derived from human growth hormone, targeting fat metabolism.
Uniqueness
Tesofensine citrate is unique in its mechanism of action as a triple monoamine reuptake inhibitor, which distinguishes it from other weight management drugs that primarily target peptide receptors. This multifaceted approach allows for both appetite suppression and increased energy expenditure, making it a promising candidate for obesity treatment .
Actividad Biológica
Tesofensine citrate is a compound that has garnered attention for its potential in treating obesity and its pharmacological effects on neurotransmitters. Originally developed for neurological disorders, the focus has shifted primarily to its efficacy in weight management. This article delves into the biological activity of this compound, its mechanisms of action, pharmacokinetics, and findings from clinical studies.
This compound acts as a Serotonin-Norepinephrine-Dopamine Reuptake Inhibitor (SNDRI) . It primarily targets three neurotransmitters in the brain:
- Serotonin
- Norepinephrine
- Dopamine
By inhibiting the reuptake of these neurotransmitters, tesofensine increases their availability in the synaptic cleft, which influences appetite regulation and mood. This mechanism is hypothesized to contribute to weight loss by promoting satiety and reducing food intake.
Pharmacokinetics
The pharmacokinetics of this compound reveal important characteristics:
- Half-life : Approximately 220 hours (9 days), allowing for sustained effects.
- Metabolism : Primarily metabolized by cytochrome P4503A4 (CYP3A4) to its active metabolite M1.
- Dosage : Effective doses in clinical studies range from 0.25 mg to 1.0 mg once daily.
Weight Loss Efficacy
Clinical trials have demonstrated significant weight loss associated with tesofensine treatment:
Study | Dosage | Mean Weight Loss (kg) | Duration |
---|---|---|---|
TIPO-1 | 0.5 mg | 13-14 kg | 48 weeks |
Phase II Trial | 0.5 mg | 9.2 kg | 24 weeks |
Phase II Trial | 1.0 mg | 10.6 kg | 24 weeks |
In a randomized, double-blind trial involving 203 obese patients, those treated with tesofensine experienced a mean weight loss significantly greater than those on placebo (p<0.0001) . The most common adverse effects reported included dry mouth, nausea, and insomnia.
Case Studies
- TIPO-4 Study : This open-label extension trial involved patients who had previously completed a 24-week trial. Those who continued with tesofensine maintained significant weight loss compared to those who received placebo during the initial phase .
- Prader-Willi Syndrome : A study indicated that tesofensine could reduce hyperphagia and body weight in patients with Prader-Willi syndrome at lower doses (≤0.250 mg) .
Biochemical Pathways
This compound's action involves several biochemical pathways:
- Neurotransmitter Modulation : It enhances the activity of serotonin, norepinephrine, and dopamine receptors.
- Appetite Regulation : By modulating these neurotransmitters, tesofensine influences hunger and satiety signals in the hypothalamus.
Propiedades
IUPAC Name |
(1R,2R,3S,5S)-3-(3,4-dichlorophenyl)-2-(ethoxymethyl)-8-methyl-8-azabicyclo[3.2.1]octane;2-hydroxypropane-1,2,3-tricarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23Cl2NO.C6H8O7/c1-3-21-10-14-13(9-12-5-7-17(14)20(12)2)11-4-6-15(18)16(19)8-11;7-3(8)1-6(13,5(11)12)2-4(9)10/h4,6,8,12-14,17H,3,5,7,9-10H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t12-,13+,14+,17+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIVJUFNVDKADJT-BEDQTAKTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1C2CCC(N2C)CC1C3=CC(=C(C=C3)Cl)Cl.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC[C@H]1[C@H]2CC[C@H](N2C)C[C@@H]1C3=CC(=C(C=C3)Cl)Cl.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31Cl2NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10235407 | |
Record name | Tesofensine citrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10235407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
195875-86-6, 861205-83-6 | |
Record name | 8-Azabicyclo[3.2.1]octane, 3-(3,4-dichlorophenyl)-2-(ethoxymethyl)-8-methyl-, (1R,2R,3S,5S)-, 2-hydroxy-1,2,3-propanetricarboxylate (1:?) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=195875-86-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tesofensine citrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0861205836 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tesofensine citrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10235407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TESOFENSINE CITRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3R9T98ZB7U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.